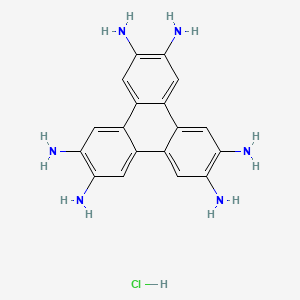

Triphenylene-2,3,6,7,10,11-hexaamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triphenylene-2,3,6,7,10,11-hexamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6.ClH/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11;/h1-6H,19-24H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQUGXBCAXQSLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1N)N)N)N)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of 2,3,6,7,10,11-hexaaminotriphenylene in DMSO and DMF

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,3,6,7,10,11-hexaaminotriphenylene (HATP) in the polar aprotic solvents dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Intended for researchers, chemists, and professionals in materials science and drug development, this document synthesizes available data with field-proven experimental insights. It delves into the physicochemical properties of HATP and the solvents, explores the factors governing solubility, and presents a detailed, self-validating protocol for quantitative solubility determination. This guide is structured to provide not just procedural steps, but the causal logic behind them, ensuring scientific integrity and reproducibility.

Introduction: The Significance of HATP and Its Solvation

2,3,6,7,10,11-hexaaminotriphenylene (HATP) is a discotic, polyaromatic amine molecule of significant interest in advanced materials science. Its planar structure and six reactive amine groups make it a critical building block (linker) for synthesizing two-dimensional (2D) conductive metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1][2][3][4] These novel materials exhibit remarkable properties, including high electrical conductivity, making them promising candidates for applications in electronics, energy storage, and catalysis.[1][3][4]

The processing and characterization of HATP, and its subsequent use in framework synthesis, are fundamentally dependent on its dissolution in suitable solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful, polar aprotic solvents renowned for their ability to dissolve a wide range of organic compounds, including those with multiple polar functional groups.[5][6][7] Understanding the solubility of HATP in these specific solvents is paramount for:

-

Reaction Media: Ensuring homogeneous conditions for synthesis and functionalization.

-

Purification: Developing effective recrystallization or chromatography methods.

-

Characterization: Preparing solutions for techniques like Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy.

-

Device Fabrication: Creating uniform thin films and composites from solution.

This guide provides an in-depth examination of HATP's solubility in DMSO and DMF, offering both a summary of known properties and a robust framework for empirical determination.

Physicochemical Properties of Solute and Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][8] The compatibility between the intermolecular forces of the solute and solvent dictates the extent of dissolution.

2,3,6,7,10,11-hexaaminotriphenylene (HATP)

HATP is a complex organic molecule whose properties are dominated by its large aromatic core and multiple polar amine groups.

-

Structure: A planar triphenylene core functionalized with six primary amine (-NH₂) groups. This structure imparts a high degree of polarity and the capacity for extensive hydrogen bonding.

-

Forms: HATP is commonly available as the free base (C₁₈H₁₈N₆) or, more frequently, as a more stable hexahydrochloride salt (C₁₈H₁₈N₆·6HCl).[2][9][10] The salt form is generally more stable but has distinctly different solubility properties due to its ionic nature.

-

Appearance: The free base is often a yellow powder, while the hexahydrochloride salt can appear as a dark green or black powder.[1][2][11]

Table 1: Physicochemical Properties of HATP

| Property | Value (Free Base) | Value (Hexahydrochloride Salt) | Source |

| Molecular Formula | C₁₈H₁₈N₆ | C₁₈H₂₄Cl₆N₆ | [12] |

| Molar Mass | 318.4 g/mol | 537.14 g/mol | [12][13] |

| IUPAC Name | triphenylene-2,3,6,7,10,11-hexamine | triphenylene-2,3,6,7,10,11-hexamine;hexahydrochloride | [2][12] |

Solvents: DMSO and DMF

DMSO and DMF are classified as polar aprotic solvents. They possess large dipole moments capable of solvating polar molecules, but they lack acidic protons and do not act as hydrogen bond donors.

-

Dimethyl Sulfoxide (DMSO): A powerful and versatile solvent capable of dissolving a vast array of polar and nonpolar compounds.[5][7] Its strong S=O bond provides a highly polar center. It is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere, a critical consideration for solubility experiments.[5]

-

Dimethylformamide (DMF): Another widely used polar aprotic solvent.[6] Like DMSO, it has a high boiling point, which can make it difficult to remove after a reaction or analysis.[6][14]

The strong polarity of both DMSO and DMF allows them to effectively disrupt the intermolecular forces (primarily hydrogen bonding and π-π stacking) between HATP molecules, leading to dissolution.

Qualitative Solubility and Influencing Factors

Table 2: Qualitative Solubility of HATP

| Compound Form | Solvent | Solubility | Source |

| HATP (form not specified) | DMSO | Soluble | [11] |

| HATP Hexahydrochloride | DMSO | Soluble | [9] |

| HATP Hexahydrochloride | Dichloromethane | Soluble | [9] |

| HATP Hexahydrochloride | Chloroform | Soluble | [9] |

While these statements confirm compatibility, they lack the quantitative detail required for precise experimental design. The actual solubility value is governed by several critical factors.

Key Factors Governing HATP Solubility

Caption: Key factors influencing the solubility of HATP in polar solvents.

-

Compound Form (Free Base vs. Salt): The ionic nature of the hexahydrochloride salt significantly alters its interaction with the solvent compared to the neutral free base. The salt form may exhibit higher solubility in highly polar solvents due to strong ion-dipole interactions.

-

Temperature: For most solid solutes, solubility increases with temperature. This can be leveraged to create supersaturated solutions for recrystallization. However, elevated temperatures may also accelerate the degradation of sensitive compounds like HATP.

-

Solvent Purity: The presence of contaminants, particularly water in hygroscopic solvents like DMSO and DMF, can drastically alter the solvent's polarity and its ability to solvate HATP.[5] Using anhydrous grade solvents is critical for reproducible results.

-

Compound Purity: Impurities from the synthesis of HATP can impact solubility measurements. HATP is often synthesized from 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) or via the trimerization of catechol, and residual starting materials or byproducts may be present.[15][16][17][18]

Experimental Protocol: Quantitative Solubility Determination

Given the absence of published quantitative data, this section provides a robust, self-validating protocol for determining the solubility of HATP in DMSO or DMF using the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This method is a gold standard for thermodynamic solubility measurement.[19]

Objective

To determine the equilibrium solubility (in mg/mL or mmol/L) of a specific batch and form (free base or salt) of HATP in anhydrous DMSO and DMF at a controlled temperature (e.g., 25 °C).

Experimental Workflow Diagram

Caption: Workflow for quantitative solubility determination of HATP.

Materials and Equipment

-

Solute: 2,3,6,7,10,11-hexaaminotriphenylene (specify form: free base or salt, and purity).

-

Solvents: Anhydrous DMSO (≤0.025% water), Anhydrous DMF.

-

Apparatus: Analytical balance, Class A volumetric flasks, micropipettes, 2 mL glass vials with screw caps, vortex mixer, thermostatically controlled shaker/incubator, benchtop centrifuge, 0.22 µm PTFE syringe filters.

-

Instrumentation: Calibrated HPLC system with a suitable detector (e.g., UV-Vis or DAD) and column (e.g., C18).

Step-by-Step Methodology

Part A: Calibration Curve Generation

-

Prepare Stock Solution: Accurately weigh a known mass of HATP (e.g., 10 mg) and dissolve it in a known volume of solvent (e.g., 10 mL) to create a stock solution of known concentration (e.g., 1 mg/mL). Expertise Insight: Ensure complete dissolution, using gentle warming or sonication if necessary, then allow the solution to return to room temperature.

-

Prepare Standards: Perform a serial dilution of the stock solution to create at least five standard solutions spanning the expected concentration range.

-

HPLC Analysis: Inject each standard onto the HPLC system and record the peak area.

-

Plot Curve: Plot the peak area versus concentration for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). Trustworthiness Check: An R² value > 0.995 is required for a reliable calibration curve.

Part B: Saturated Solution Preparation and Analysis

-

Add Excess Solute: Add an excess amount of HATP (e.g., 5-10 mg) to a 2 mL glass vial. The key is to have visible undissolved solid after equilibration.

-

Add Solvent: Accurately add a known volume of the target solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Shake vigorously for 24 to 48 hours. Expertise Insight: A 24-hour period is often sufficient, but a 48-hour time point should be checked to ensure equilibrium has been reached (i.e., the concentration does not significantly change between 24 and 48 hours).

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. For an additional layer of validation, filter this supernatant through a 0.22 µm PTFE syringe filter to remove any remaining particulates.

-

Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. A dilution factor of 100x or 1000x may be necessary.

-

HPLC Analysis: Inject the diluted sample onto the HPLC and record the peak area. Perform this in triplicate for each saturated solution.

Calculation and Data Interpretation

-

Determine Concentration: Use the peak area of the diluted sample and the calibration curve equation to calculate its concentration.

-

Concentration = (Peak Area - y-intercept) / slope

-

-

Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the final solubility of HATP in the solvent.

-

Solubility (mg/mL) = Concentration (mg/mL) × Dilution Factor

-

Trustworthiness Check: The presence of visible, undissolved solid in the vial after the equilibration period is a mandatory visual confirmation that a saturated solution was achieved.

Discussion and Field-Proven Insights

As a Senior Application Scientist, it is crucial to recognize that the practical aspects of handling these materials are as important as the theoretical principles.

-

Oxidative Stability: Aromatic amines, including HATP, can be susceptible to oxidation, especially in the free base form, which can lead to discoloration and the formation of impurities. When possible, handling HATP solutions under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility. Preparing solutions fresh before use is highly recommended.

-

Hygroscopicity Management: The hygroscopic nature of DMSO is a major source of experimental error.[5] Always use anhydrous grade solvent from a freshly opened bottle or one that has been properly stored over molecular sieves. Minimize the time the solvent is exposed to the atmosphere during handling.

-

High-Boiling Point Solvents: The high boiling points of DMSO and DMF make them difficult to remove under standard rotary evaporation conditions.[6] For recovery of the solid material, techniques like lyophilization (freeze-drying) or precipitation by adding an anti-solvent may be required.

Safety Considerations

All work with HATP, DMSO, and DMF should be conducted in a well-ventilated laboratory fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

HATP: While specific toxicology data for HATP is limited, aromatic amines as a class should be handled with care. The hydrochloride salt may be corrosive. Avoid inhalation of dust and contact with skin and eyes.[13]

-

DMSO: Can enhance the absorption of other chemicals through the skin. It is combustible.

-

DMF: Is a suspected carcinogen and teratogen. It is readily absorbed through the skin and is a combustible liquid.

Always consult the latest Safety Data Sheet (SDS) for each chemical before commencing work.

Conclusion

2,3,6,7,10,11-hexaaminotriphenylene is qualitatively soluble in the polar aprotic solvents DMSO and DMF, a critical property enabling its use in the synthesis of advanced 2D materials. Quantitative solubility, however, is highly dependent on factors such as the compound's form (free base vs. salt), purity, and the experimental conditions, particularly temperature and solvent water content. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically rigorous method for researchers to determine precise solubility values tailored to their specific materials and conditions. By understanding and controlling these variables, scientists can ensure the reproducibility and success of their experimental endeavors with this important molecular building block.

References

- Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6 - Benchchem. (URL: )

- 2,3,6,7,10,11-Hexaiminotriphenylene | C18H12N6 | CID 118621033 - PubChem. (URL: )

- 2,3,6,7,10,11-hexaaminotriphenylene | 1350518-27-2 - ChemicalBook. (URL: )

- 2,3,6,7,10,11-Hexaaminotriphenylene | C18H18N6 | CID 101806131 - PubChem. (URL: )

- Triphenylene-2,3,6,7,10,11-hexaamine 6HCl - ChemBK. (URL: )

- Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride - Sigma-Aldrich. (URL: )

- 1350518-27-2 | Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride | ChemScene. (URL: )

- DMSO Solubility Assessment for Fragment-Based Screening - MDPI. (URL: )

- Solubility of 2,5-Dimethyldiphenylmethane in Organic Solvents: A Technical Guide - Benchchem. (URL: )

- Solubility of Organic Compounds - Chemistry Steps. (URL: )

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (URL: )

- High Electrical Conductivity in Ni 3 (2,3,6,7,10,11-hexaiminotriphenylene) 2 , a Semiconducting Metal–Organic Graphene Analogu - Harvard DASH. (URL: )

- electronic reprint 2,3,6,7,10,11-Hexahydroxytriphenylene tetrahydr

- Efficient electroorganic synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene deriv

- Triphenylene-2,3,6,7,10,11-hexamine hexahydrochloride - C18H24Cl6N6 | CSSB00161152451 - Chemspace. (URL: )

- EP1676826A1 - Method for producing 2,3,6,7,10,11-hexahydroxytriphenylene. (URL: )

- Preparation method of 2, 3, 6, 7, 10, 11-hexahydroxy triphenylene (HHTP)

- 3.

- DMF Work-up and Solubility Issues : r/Chempros - Reddit. (URL: )

- CAS 1350518-27-2 2,3,6,7,10,11-Hexaaminotriphenylene. (URL: )

- Dimethyl Sulfoxide (DMSO)

- Coupling of a conductive Ni3(2,3,6,7,10,11-hexaiminotriphenylene)

- High Electrical Conductivity in Ni3(2,3,6,7,10,11-hexaiminotriphenylene)2, a Semiconducting Metal–Organic Graphene Analogue - A-Z.lu. (URL: )

Sources

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 3. Coupling of a conductive Ni3(2,3,6,7,10,11-hexaiminotriphenylene)2 metal–organic framework with silicon nanoparticles for use in high-capacity lithium-ion batteries - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. a-z.lu [a-z.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. chembk.com [chembk.com]

- 10. Triphenylene-2,3,6,7,10,11-hexamine hexahydrochloride - C18H24Cl6N6 | CSSB00161152451 [chem-space.com]

- 11. 2,3,6,7,10,11-hexaaminotriphenylene | 1350518-27-2 [chemicalbook.com]

- 12. 2,3,6,7,10,11-Hexaaminotriphenylene | C18H18N6 | CID 101806131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

- 14. reddit.com [reddit.com]

- 15. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 16. Efficient electroorganic synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EP1676826A1 - Method for producing 2,3,6,7,10,11-hexahydroxytriphenylene - Google Patents [patents.google.com]

- 18. CN103058827A - Preparation method of 2, 3, 6, 7, 10, 11-hexahydroxy triphenylene (HHTP) - Google Patents [patents.google.com]

- 19. asianpubs.org [asianpubs.org]

The HATP Ligand: A Technical Guide to Synthesizing Advanced Covalent Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering unparalleled control over structure and function at the molecular level.[1][2][3] The judicious selection of organic linkers is paramount to the successful construction of these intricate porous networks. Among the diverse array of building blocks, 2,3,6,7,10,11-hexaaminotriphenylene (HATP), also known as HITP, has emerged as a critical and highly versatile ligand.[1] This technical guide provides an in-depth exploration of the HATP ligand, detailing its unique molecular architecture and the profound impact of this structure on the synthesis and properties of resulting COFs. We will delve into field-proven synthesis protocols, essential characterization techniques, and the burgeoning applications of HATP-based COFs, with a particular focus on their relevance to drug development and beyond.

The Strategic Advantage of the HATP Ligand in COF Synthesis

The efficacy of HATP as a building block for COFs stems from its distinct molecular architecture. At its core is a rigid, planar triphenylene unit, which imparts thermal and chemical stability to the final framework.[1] Adorning this core are six amine functionalities, a key feature that drives the extensive covalent bonding necessary for COF formation.[1] This high degree of connectivity, typically achieved through imine condensation with aldehyde-containing monomers, leads to the creation of robust, crystalline frameworks with well-defined, permanent porosity and high surface areas.[1][4]

Key Properties of the HATP Ligand:

-

C3 Symmetry: The symmetrical arrangement of the six amine groups around the triphenylene core facilitates the formation of highly ordered, hexagonal porous structures. This predictable geometry is fundamental to the "bottom-up" design principle of COFs.

-

Electron-Rich Nature: The triphenylene core is an electron-rich aromatic system. This electronic characteristic can be harnessed for applications in catalysis, sensing, and electronics.[1][5]

-

High Connectivity: The presence of six reactive amine groups allows for a high degree of cross-linking, resulting in mechanically robust and chemically stable COF structures.[1]

These intrinsic properties make HATP an exemplary candidate for constructing COFs with tailored functionalities for a wide range of applications, from gas storage and separation to advanced drug delivery systems.[1][6][7]

Synthesis of HATP-Based COFs: A Step-by-Step Technical Protocol

The synthesis of HATP-based COFs is typically achieved through a solvothermal condensation reaction.[8] This method involves heating the constituent monomers in a sealed vessel with a suitable solvent system, allowing for the reversible formation of covalent bonds and the gradual crystallization of the porous framework.

General Solvothermal Synthesis Protocol

This protocol outlines a general procedure for the synthesis of an imine-linked COF using HATP and a dialdehyde linker (e.g., terephthalaldehyde, PDA).

Materials:

-

2,3,6,7,10,11-hexaaminotriphenylene (HATP)[9]

-

Dialdehyde linker (e.g., terephthalaldehyde)

-

Solvent system (e.g., a mixture of mesitylene and 1,4-dioxane)

-

Aqueous acetic acid (catalyst)

-

Pyrex tube or similar pressure-resistant vessel

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Monomer Preparation: In a Pyrex tube, add HATP and the dialdehyde linker in the appropriate stoichiometric ratio (typically 1:1.5 for a C3 + C2 condensation).

-

Solvent Addition: Add the chosen solvent system to the tube. The selection of solvent is critical and often requires optimization to balance monomer solubility and facilitate crystallization.[8] A common mixture is mesitylene and 1,4-dioxane.

-

Catalyst Introduction: Add a catalytic amount of aqueous acetic acid. The acid catalyzes the reversible imine bond formation, which is crucial for error correction and the growth of a crystalline framework.

-

Degassing and Sealing: Sonicate the mixture briefly to ensure homogeneity. Subsequently, subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, and then seal it under vacuum or an inert atmosphere.

-

Solvothermal Reaction: Place the sealed tube in an oven preheated to the desired reaction temperature (typically 120 °C) for a period of 3-7 days.

-

Isolation and Purification: After the reaction is complete, cool the vessel to room temperature. Collect the resulting solid precipitate by filtration. Wash the product sequentially with anhydrous acetone and tetrahydrofuran to remove any unreacted monomers and oligomers.

-

Drying: Dry the purified COF powder under vacuum at an elevated temperature (e.g., 120 °C) overnight to remove residual solvent from the pores.

Causality in Experimental Choices

-

Solvent System: The choice of a mixed solvent system like mesitylene/dioxane is strategic. Mesitylene provides a high boiling point for the solvothermal conditions, while dioxane helps to improve the solubility of the polar HATP monomer.

-

Catalyst: The use of an acid catalyst is essential for the reversibility of the imine condensation reaction. This reversibility allows for the "proofreading" and correction of defects during the crystallization process, leading to a more ordered and crystalline material.[10]

-

Inert Atmosphere: The exclusion of oxygen and moisture is critical to prevent side reactions, such as the oxidation of the amine groups, which would disrupt the formation of the desired COF structure.

Two-Step Solvothermal Procedure for Enhanced Crystallinity

For challenging systems or to achieve higher crystallinity, a two-step solvothermal approach can be employed. This method separates the initial polymerization from the subsequent crystallization and defect-repairing phase.[8]

-

Step 1 (Initial Polymerization): Conduct the initial solvothermal reaction under milder conditions or for a shorter duration to form a less crystalline or amorphous polymer.

-

Step 2 (Crystallization and Repair): Isolate the initial product and then subject it to a second solvothermal treatment in a suitable solvent system, often at a higher temperature or for a longer period. This second step facilitates the correction of defects and promotes the growth of larger, more ordered crystalline domains.[8]

Visualization of the Synthesis and Structure

HATP-Based COF Synthesis Workflow

Caption: Idealized hexagonal structure of a 2D COF from HATP.

Essential Characterization of HATP-Based COFs

Rigorous characterization is imperative to confirm the successful synthesis of a crystalline and porous HATP-based COF. A suite of analytical techniques should be employed to probe the structural, physical, and chemical properties of the material.

| Technique | Purpose | Typical Observations for a Successful Synthesis |

| Powder X-Ray Diffraction (PXRD) | To assess the crystallinity and determine the long-range order of the COF. | A series of sharp diffraction peaks corresponding to the expected crystal structure, indicating high crystallinity. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of the desired covalent linkages (e.g., imine bonds). | The appearance of a characteristic C=N stretching vibration (around 1620 cm⁻¹) and the disappearance of the N-H stretching vibrations of the amine groups and the C=O stretching of the aldehyde groups. |

| Solid-State ¹³C NMR Spectroscopy | To provide further evidence of the covalent bond formation and the local chemical environment. | Resonance signals corresponding to the imine carbon and the carbons of the triphenylene and linker aromatic rings. |

| Brunauer-Emmett-Teller (BET) Gas Sorption Analysis | To determine the specific surface area and pore size distribution of the COF. | A type I or type IV isotherm, indicative of a microporous or mesoporous material, respectively, with a high surface area (typically > 500 m²/g). |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the COF. | High thermal stability, with decomposition temperatures often exceeding 400 °C in an inert atmosphere. |

| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology and particle size of the synthesized COF. | Images showing the morphology of the COF particles, which can range from nanospheres to crystalline platelets. |

Applications in Drug Development and Beyond

The unique properties of HATP-based COFs make them highly promising materials for a variety of applications, particularly in fields relevant to drug development and therapy. [6][7][11][12][13]

Drug Delivery

The high porosity and large surface area of HATP-based COFs make them excellent candidates for drug delivery vehicles. [6][7]The tunable pore size allows for the encapsulation of a wide range of therapeutic molecules, from small-molecule drugs to larger biologics. [6]Furthermore, the surface of the COF can be functionalized with targeting ligands to achieve site-specific drug delivery, thereby enhancing therapeutic efficacy and reducing off-target side effects. [6]The inherent biodegradability of some COF linkages can also be exploited for controlled drug release. [11]

Photocatalysis and Photodynamic Therapy

The extended π-conjugation of the HATP core and the ability to incorporate photosensitizing linkers make these COFs promising materials for photocatalysis. [14][15][16][17][18]In the context of drug development, this can be leveraged for photodynamic therapy (PDT), where the COF can generate reactive oxygen species upon light irradiation to induce cancer cell death.

Biosensing

The high surface area and tunable electronic properties of HATP-based COFs can be utilized for the development of highly sensitive and selective biosensors. [1][12]The pores of the COF can be functionalized with recognition elements (e.g., antibodies, aptamers) to capture specific biomarkers, and the resulting change in the electronic or optical properties of the COF can be used as a sensing signal.

Other Applications

Beyond drug development, HATP-based COFs are being explored for a multitude of other applications, including:

-

Gas Storage and Separation: The well-defined pores are ideal for the selective capture of gases like CO₂ and H₂. [1]* Heterogeneous Catalysis: The ordered structure and high surface area provide an excellent platform for supporting catalytic active sites. [1][19]* Organic Electronics: The inherent conductivity of some HATP-based frameworks opens up possibilities for their use in electronic devices. [1][20][21]

Conclusion and Future Outlook

The HATP ligand has proven to be a cornerstone in the design and synthesis of advanced Covalent Organic Frameworks. Its unique combination of rigidity, high connectivity, and favorable electronic properties has enabled the creation of a diverse range of crystalline, porous materials with exceptional performance in various applications. For researchers and professionals in drug development, HATP-based COFs offer a versatile and highly tunable platform for creating next-generation drug delivery systems, therapeutic agents, and diagnostic tools. As our understanding of the structure-property relationships in these materials continues to grow, we can anticipate the development of even more sophisticated and functional HATP-based COFs that will address key challenges in medicine and beyond.

References

- Understanding HATP: Your Go-To Supplier for COF Linkers. (2026, February 19).

- Advances in hexaazatriphenylene-based COFs for rechargeable batteries: from structural design to electrochemical performance. (2025, May 1). Energy & Environmental Science. DOI:10.1039/D5EE01599E.

- Mechanistic Approach towards Designing Covalent Organic Frameworks for Photocatalytic Hydrogen Generation. (2023, August 9). MDPI.

- A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation. ScienceDirect.

- High Electrical Conductivity in Ni3(2,3,6,7,10,11-hexaiminotriphenylene)2, a Semiconducting Metal–Organic Graphene Analogue. (2014, April 21). Journal of the American Chemical Society.

- High Electrical Conductivity in Ni 3 (2,3,6,7,10,11-hexaiminotriphenylene) 2 , a Semiconducting Metal–Organic Graphene Analogu. Harvard DASH.

- Semiconducting Covalent Organic Frameworks. (2025, May 14). Chemical Reviews.

- Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. (2023, February 10). MDPI.

- Enabling Solution Processible COFs through Suppression of Precipitation during Solvothermal Synthesis. ChemRxiv.

- Efficient electroorganic synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene derivatives. (2012, October 10). Beilstein Journal of Organic Chemistry.

- Conductive properties of triphenylene MOFs and COFs. ScienceDirect.

- Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery. Creative Biolabs.

- Applications of covalent organic frameworks (COFs):From gas storage and separation to drug delivery. ScienceDirect.

- Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. (2023). MDPI.

- Synthesis of covalent organic frameworks via coupling polymerization. (2026, February 10). ResearchGate.

- Covalent Organic Frameworks: Structures, Synthesis, and Applications. Wiley Online Library.

- Enabling Solution Processable COFs through Suppression of Precipitation during Solvothermal Synthesis. (2022, December 27). PubMed.

- design and synthesis of conductive metal–organic frameworks for the detection and uptake of toxic pollutants. Dartmouth Digital Commons.

- Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges. PMC.

- COF-Based Photocatalysts for Enhanced Synthesis of Hydrogen Peroxide. (2024, February 29). MDPI.

- Covalent Organic Frameworks for Photocatalysis: Design, Strategy, and Structure-to-Performance Relationship. Comoc.

- Synthesis and characterization of a 2D covalent organic framework (COF) of hexagonal topology using boronate linkages. (2018, April 27). Indian Academy of Sciences.

- Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride. Sigma-Aldrich.

- Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. (2021, March 22). PMC.

- Covalent organic frameworks and their composites as high-performance photocatalysts for organic pollutant removal. (2026, January 30). ScienceDirect. DOI:10.1016/j.seppur.2024.126487.

- Covalent Organic Frameworks for Photocatalysis. (2024, December 9). PMC.

- Engineered Covalent Organic Frameworks with Green Future for Environmentally Sustainable Production of Hydrogen Peroxide: A Critical Review. (2025, November 3). MDPI.

- Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. PMC.

- Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications. (2024, July 15). PubMed. DOI: 10.1002/bit.28718.

- Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach. Chemical Communications.

- Synthesis of covalent organic frameworks using sustainable solvents and machine learning. Green Chemistry.

- Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. (2021, March 22). MDPI.

- Covalent Organic Framework Composites: Synthesis and Analytical Applications. (2020, November 18). MDPI.

- Conductive properties of triphenylene MOFs and COFs. ResearchGate.

- Atomic-Level Characterization of Dynamics of a 3D Covalent Organic Framework by Cryo-Electron Diffraction Tomography. (2019, June 26). ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in hexaazatriphenylene-based COFs for rechargeable batteries: from structural design to electrochemical performance - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D5EE01599E [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery - CD Bioparticles [cd-bioparticles.net]

- 7. Applications of covalent organic frameworks (COFs):From gas storage and separation to drug delivery [html.rhhz.net]

- 8. A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation [html.rhhz.net]

- 9. Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride | 1350518-27-2 [sigmaaldrich.com]

- 10. Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. comoc.ugent.be [comoc.ugent.be]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. Covalent Organic Frameworks for Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. dash.harvard.edu [dash.harvard.edu]

Electronic Properties of Triphenylene-Based Amine Linkers

Executive Summary

This technical guide analyzes the electronic architecture, synthetic pathways, and application vectors of triphenylene-based amine linkers, specifically focusing on 2,3,6,7,10,11-hexaaminotriphenylene (HATP) and its derivatives. Unlike simple arylamines, the triphenylene core offers a unique

Key Insight for Drug Developers: While often viewed solely as optoelectronic materials, the planar hydrophobicity of the triphenylene core combined with cationic amine "anchors" creates a potent motif for DNA major-groove intercalation and biosensing, offering a scaffold for novel chemotherapeutics.

Part 1: Molecular Architecture & Electronic Fundamentals

The Triphenylene Core: A Discotic Electronic Reservoir

The electronic utility of triphenylene stems from its extended polycyclic aromatic hydrocarbon (PAH) structure. Unlike linear acenes (e.g., pentacene) which are prone to oxidation, triphenylene maintains high oxidative stability due to its "clar sextet" character—it can be viewed as three benzene rings fused to a central ring, maximizing resonance stabilization.

-

Symmetry (

): This symmetry prevents crystallization into herringbone patterns common in smaller aromatics, instead promoting columnar stacking . This results in 1D channels where -

Amine Functionalization: Substituting the core with amine groups (typically at the 2,3,6,7,10,11 positions) introduces strong electron-donating auxochromes.

-

HOMO Elevation: The lone pairs on the nitrogen atoms conjugate with the core, raising the Highest Occupied Molecular Orbital (HOMO) energy. This lowers the ionization potential, making these molecules excellent Hole Transport Materials (HTMs) .

-

Redox Non-Innocence: In coordination polymers (MOFs), the HATP ligand is "non-innocent," meaning it can exist in neutral, semiquinone (radical anion), or quinodiimine oxidation states. This delocalization is the secret behind the record-breaking conductivity of materials like

.

-

Visualization: Structure-Property Logic

The following diagram illustrates how structural modifications translate to electronic behaviors.

Figure 1: Logic flow connecting the chemical modification of the triphenylene core to specific electronic and biological applications.

Part 2: Synthesis & Structural Validation[1]

The Challenge of HATP Synthesis

The synthesis of 2,3,6,7,10,11-hexaaminotriphenylene (HATP) is non-trivial due to the high susceptibility of the electron-rich amine product to oxidative degradation in air.

Standard Protocol (The "Salt" Strategy): Researchers rarely isolate the free base HATP. Instead, it is synthesized and stored as the hexahydrochloride salt (HATP·6HCl ), which is air-stable.

-

Precursor: 2,3,6,7,10,11-hexabromotriphenylene or hexamethoxytriphenylene.

-

Nitration: Fuming

converts the core to hexanitrotriphenylene. -

Reduction:

catalyzed hydrogenation or -

Stabilization: Immediate treatment with concentrated

precipitates the gray/white salt HATP·6HCl.[1]

Analytical Validation (Self-Validating System)

How do you ensure your linker is electronically active and pure?

-

NMR Silence: HATP·6HCl often shows broadened or absent peaks in

NMR due to trace radical formation or aggregation. Do not rely solely on NMR. -

IR Spectroscopy: Look for the disappearance of the Nitro stretch (

) and appearance of broad -

Cyclic Voltammetry (The Gold Standard): The material must show reversible oxidation waves. Irreversibility suggests degradation to quinones.

Part 3: Applications in Materials & Drug Development

Conductive MOFs and COFs (The "Graphene Analogues")

Reaction of HATP with metal nodes (Ni, Cu) or aldehydes creates 2D honeycomb lattices.

-

Ni3(HITP)2: A conductive MOF (

) formed by reacting HATP with -

Mechanism: Charge transport occurs "through-bond" (via the metal node) and "through-space" (via

-stacking of the 2D sheets).

Bio-Electronic Interfaces: DNA Intercalation

For the drug development audience, triphenylene amines function as metallo-intercalator mimics .

-

Intercalation: The flat, 11 Å diameter triphenylene core slides perfectly between DNA base pairs (similar to Ethidium Bromide but larger).

-

Groove Binding: The amine arms, when protonated at physiological pH, interact electrostatically with the negatively charged phosphate backbone.

-

Therapeutic Potential: These molecules are being explored as "molecular photonics" for Photodynamic Therapy (PDT)—the electronic excited state can generate Reactive Oxygen Species (ROS) to cleave DNA upon irradiation.

Part 4: Experimental Protocols

Protocol A: Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Objective: Determine the oxidation potential (

Materials:

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF (degassed).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

). -

Electrodes: Glassy Carbon (Working), Pt wire (Counter),

(Reference). -

Standard: Ferrocene (

).

Step-by-Step:

-

Cleaning: Polish the Glassy Carbon electrode with 0.05

alumina slurry until mirror finish. Sonicate in ethanol. -

Blank Scan: Run a CV of the electrolyte solution alone (-1.5V to +1.5V) to ensure no impurity peaks.

-

Sample Prep: Dissolve the triphenylene derivative (1 mM) in the electrolyte solution. Note: If using HATP·6HCl, add 6 equivalents of triethylamine to free the base in situ.

-

Measurement: Scan at 100 mV/s. Observe the first oxidation onset (

). -

Internal Standard: Add Ferrocene and scan again to reference potentials to vacuum level.

-

Calculation:

Protocol B: Synthesis of Conductive Ni3(HITP)2 Film

Objective: Synthesize a conductive MOF film on a substrate for sensing applications.

-

Solution A: Dissolve HATP·6HCl (10 mg) in water (2 mL).

-

Solution B: Dissolve

(1.5 eq) in water (2 mL) + Conc. Ammonia ( -

Interface Reaction: Place a substrate (glass/quartz) in a beaker. Pour Solution A. Gently layer Solution B on top.

-

Incubation: Cover and heat at

for 2 hours. A blue/black film will grow at the interface and on the substrate. -

Washing: Rinse the film gently with water and acetone. Air dry.

-

Verification: Measure resistance using a standard multimeter (Two-point probe). It should read in the

to

Part 5: Visualization of Charge Transport

The following diagram contrasts the charge transport mechanisms in the two primary phases of triphenylene amine materials.

Figure 2: Comparison of charge transport mechanisms. 1D stacking relies on hopping (slower), while 2D MOF lattices utilize extended conjugation (faster).

References

-

Sheberla, D., et al. (2014). "High Electrical Conductivity in Ni3(2,3,6,7,10,11-hexaiminotriphenylene)2, a Semiconducting Metal–Organic Graphene Analogue." Journal of the American Chemical Society.

-

Campbell, M. G., et al. (2015). "Cu3(hexaiminotriphenylene)2: An Electrically Conductive 2D Metal–Organic Framework for Chemiresistive Sensing."[2] Angewandte Chemie International Edition.

-

Contreras-Pereda, N., et al. (2022). "Conductive properties of triphenylene MOFs and COFs." Coordination Chemistry Reviews.

-

Zhang, J., et al. (2015). "Metal-organic Kagome lattices M3(2,3,6,7,10,11-hexaiminotriphenylene)2 (M = Ni and Cu): from semiconducting to metallic by metal substitution." Physical Chemistry Chemical Physics.

-

Biver, T. (2012). "Use of UV-Vis Spectrophotometry to Study the Interactions of Small Molecules with DNA." IntechOpen. (General reference for DNA intercalation protocols).

Sources

Technical Assessment: Hexaaminotriphenylene (HATP) – Hydrochloride Salt vs. Free Base

Topic: Difference between HATP hydrochloride and free base hexaaminotriphenylene Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis of conductive Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), 2,3,6,7,10,11-hexaaminotriphenylene (HATP) is a critical organic linker.[1][2] However, a fundamental dichotomy exists between its two primary forms: the Hexahydrochloride Salt (HATP·6HCl) and the Free Base (HATP) .

-

The Salt (HATP[3][4]·6HCl) is the kinetically stable, commercially viable storage form. It protects the electron-rich amine groups from premature oxidation.

-

The Free Base (HATP) is the thermodynamically reactive species required for coordination. It is highly unstable in aerobic conditions, susceptible to rapid oxidation into semiquinone or imine derivatives (e.g., HITP).

Core Directive: Researchers should almost exclusively procure and store the hydrochloride salt , generating the free base in situ only at the moment of reaction. Attempting to isolate and store the free base leads to rapid degradation and poor reproducibility in reticular synthesis.

Chemical Identity & Structural Analysis

The structural differences extend beyond simple counter-ions; they dictate the electronic state and shelf-life of the material.

Comparative Data Table

| Feature | HATP Hexahydrochloride (Salt) | HATP Free Base |

| CAS Number | 1350518-27-2 | 51364-51-3 (Generic/Rare) |

| Formula | C₁₈H₁₈N₆ · 6HCl | C₁₈H₁₈N₆ |

| Molecular Weight | ~537.14 g/mol | ~318.38 g/mol |

| Physical State | White to pale grey/pink powder | Darkens rapidly (yellow |

| Oxidation State | Fully Reduced (Amine, -NH₃⁺) | Susceptible to Oxidation (-NH₂ |

| Solubility | Water (Moderate), Acidic Alcohols | Polar Organics (DMSO, DMF) - Unstable |

| Primary Role | Stable Precursor / Storage Form | Transient Reactive Ligand |

Structural Implications

The triphenylene core is electron-rich. In the free base, the lone pairs on the six nitrogen atoms donate electron density into the

In the hydrochloride salt, the amines are protonated (-NH₃⁺). This removes the lone pair availability, effectively "locking" the molecule in its reduced state and preventing oxidative degradation.

Physicochemical Properties & Stability Mechanisms[5]

The Oxidation Cascade

The primary technical challenge with HATP is its redox activity. The transition from HATP (amine) to HITP (imine) is often the desired endpoint in conductive MOF synthesis (e.g., Ni₃(HITP)₂), but this must be controlled.

-

HATP·6HCl: The protonated ammonium groups are electron-withdrawing (inductively), stabilizing the aromatic core against oxidation.

-

Free Base: Upon deprotonation, the electron-rich core reacts with atmospheric oxygen.

-

Step 1: Formation of radical semiquinone species (paramagnetic).

-

Step 2: Full oxidation to 2,3,6,7,10,11-hexaiminotriphenylene (HITP).

-

Solubility and Solvent Compatibility

-

Salt: Soluble in water and lower alcohols (methanol, ethanol) provided the pH remains acidic. High solubility in water facilitates aqueous-phase MOF synthesis.

-

Free Base: While theoretically soluble in organic solvents like DMSO or NMP, dissolution often accelerates oxidation due to dissolved oxygen, turning solutions dark blue or black within minutes.

Application-Specific Performance: Reticular Chemistry

In the synthesis of conductive MOFs (e.g., Cu-HATP, Ni-HITP) and COFs, the choice of precursor dictates the reaction kinetics and crystal quality.

The In Situ Deprotonation Strategy

Using the free base directly is operationally difficult due to the need for a glovebox environment. The standard industry protocol utilizes the salt with an in situ neutralization step. This allows for a "slow release" of the active ligand, which is beneficial for crystal growth (Ostwald ripening).

Diagram: Reaction Pathway & Logic

The following diagram illustrates the standard workflow converting the stable salt to the active MOF framework.

Caption: Logical workflow for generating conductive MOFs from HATP·6HCl.[5][6][7] The free base is generated transiently within the reaction vessel to prevent degradation.

Experimental Protocols

Protocol A: Direct Synthesis of M₃(HITP)₂ from HATP·6HCl

This protocol avoids isolation of the unstable free base.

Reagents:

-

Metal Salt (e.g., NiCl₂·6H₂O) (1.5 eq)

-

Concentrated Aqueous Ammonia (Excess)

Methodology:

-

Dissolution: Dissolve HATP·6HCl in water. The solution should be slightly acidic and clear/pale pink.

-

Metal Addition: Add the metal salt solution to the ligand solution. No precipitate should form immediately.

-

Activation (Critical Step): Slowly add aqueous ammonia.

-

Crystallization: Heat (typically 60-80°C) to promote stacking of the 2D sheets into the final conductive framework.

Protocol B: Isolation of Free Base (Not Recommended)

If specific applications require the isolated free base (e.g., anhydrous organic synthesis), strict anaerobic conditions are mandatory.

-

Degassing: All solvents (water, extraction solvents) must be sparged with Argon/N₂ for >30 mins.

-

Neutralization: React HATP·6HCl with NaOH under Argon atmosphere.

-

Extraction: Extract rapidly into degassed dichloromethane or ethyl acetate.

-

Drying: Dry over MgSO₄ (anaerobic) and evaporate.

-

Result: The solid must be stored in a glovebox (<0.1 ppm O₂). Even trace oxygen will turn the solid black.

Safety & Toxicology

-

HATP·6HCl:

-

Corrosive Potential: Upon contact with moisture or mucous membranes, it can release HCl. Handle with standard PPE (gloves, goggles).

-

Dust Hazard: Fine powder; use a fume hood to avoid inhalation.

-

-

Free Base:

-

Unknown Toxicology: As a reactive aromatic amine, it should be treated as a potential mutagen/carcinogen, similar to other polycyclic aromatic amines.

-

Reactivity: Can react violently with strong oxidizers.

-

References

-

Sheberla, D., et al. (2014). "Conductive MOF Electrodes for Stable Supercapacitors with High Areal Capacitance." Nature Materials.

-

Campbell, M. G., et al. (2015). "Cu3(hexaiminotriphenylene)2: An Electrically Conductive 2D Metal–Organic Framework for Chemiresistive Sensing." Angewandte Chemie International Edition.

-

Sigma-Aldrich. (2024). "Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride Product Specification."

-

Foster, M. E., et al. (2016). "Radical Semiquinone Linkers in Conductive MOFs." Journal of the American Chemical Society.

Sources

- 1. Advances in hexaazatriphenylene-based COFs for rechargeable batteries: from structural design to electrochemical performance - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D5EE01599E [pubs.rsc.org]

- 2. fjirsm.cas.cn [fjirsm.cas.cn]

- 3. users.ox.ac.uk [users.ox.ac.uk]

- 4. Triphenylene-Bridged Trinuclear Complexes of Cu: Models for Spin Interactions in Two-Dimensional Electrically Conductive Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride | 1350518-27-2 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Supercapacitor Electrodes via Hexaaminotriphenylene (HATP) Covalent Organic Frameworks

[1][2]

Executive Summary & Scientific Rationale

This guide details the preparation of supercapacitor electrodes using Hexaaminotriphenylene (HATP) based Covalent Organic Frameworks (COFs).[1][2] Specifically, we focus on the condensation of HATP with Hexaketocyclohexane (HKH) to form the highly stable, redox-active HATN-COF (Hexaazatrinaphthylene-COF).

Why HATP-COFs?

-

Dual Storage Mechanism: HATP-COFs bridge the gap between batteries and supercapacitors. They offer high surface area for Electric Double Layer Capacitance (EDLC) and abundant nitrogen heteroatoms (

centers) for rapid, reversible Faradaic redox reactions (Pseudocapacitance). -

Structural Robustness: Unlike boronate-linked COFs, the phenazine linkages formed between HATP and HKH are chemically stable in both acidic (1M H₂SO₄) and alkaline (6M KOH) electrolytes.

-

Conductivity: The extended

-conjugation of the HATP core facilitates electron transport, mitigating the intrinsic insulating nature of many porous polymers.

Module A: Synthesis of HATN-COF Active Material

Objective: Synthesize high-crystallinity HATN-COF with maximized pore accessibility. Mechanism: Schiff-base condensation followed by tautomerization to stable phenazine linkages.

Reagents & Equipment

-

Precursors:

-

Solvents: N-Methyl-2-pyrrolidone (NMP), Mesitylene, Acetic Acid (Glacial, 12M).

-

Equipment: Pyrex pressure tube (15 mL), Soxhlet extractor, Vacuum oven.

Step-by-Step Synthesis Protocol

-

Precursor Dissolution:

-

In a 15 mL Pyrex tube, charge HATP·6HCl (0.05 mmol, ~28 mg) and HKH·8H₂O (0.05 mmol, ~16 mg).

-

Add solvent mixture: 1.5 mL NMP + 1.5 mL Mesitylene .

-

Rationale: NMP solubilizes the polar precursors; Mesitylene acts as a pore-forming agent (modulator) to prevent collapse during crystallization.

-

-

Catalyst Activation:

-

Add 0.5 mL of 6M Aqueous Acetic Acid .

-

Critical Mechanism: The acid catalyzes the reversible imine formation. Without reversibility, you form an amorphous polymer, not a crystalline COF.

-

-

Degassing (The "Freeze-Pump-Thaw" Cycle):

-

Flash freeze the tube in liquid nitrogen.

-

Apply vacuum (< 0.1 mbar) for 10 minutes.

-

Thaw in warm water. Repeat 3 times .

-

Why? Oxygen causes irreversible oxidation of HATP amines to nitro/nitroso species, terminating polymerization.

-

-

Solvothermal Synthesis:

-

Flame-seal the tube under vacuum or cap tightly under Ar flow.

-

Heat at 120°C for 72 hours in a static oven.

-

Visual Check: The solution should turn from dark brown to a black precipitate.

-

-

Purification (Self-Validating Step):

-

Filter the black powder.

-

Soxhlet Extraction: Wash with THF (12 hours) followed by Acetone (12 hours).

-

Validation: If the filtrate remains colored after 24 hours, unreacted monomers are still trapped. Continue extraction until clear. Blocked pores = Low Capacitance.

-

Activation: Dry at 100°C under dynamic vacuum for 12 hours.

-

Synthesis Workflow Diagram

Caption: Figure 1.[1][5] Solvothermal synthesis workflow for HATN-COF, emphasizing the critical degassing and activation steps to ensure crystallinity and porosity.

Module B: Electrode Fabrication Protocol

Objective: Create a mechanically stable electrode with low contact resistance. Challenge: COFs are "fluffy" powders. Direct pressing leads to delamination. We use a slurry coating method on Carbon Cloth.

Slurry Composition

| Component | Material | Mass Ratio | Function |

| Active Material | HATN-COF | 80% | Redox storage & Ion adsorption |

| Conductive Additive | Acetylene Black (or CNTs) | 10% | Percolation network for electrons |

| Binder | PVDF (Polyvinylidene fluoride) | 10% | Mechanical adhesion |

Fabrication Steps

-

Substrate Preparation:

-

Cut Carbon Cloth (CC) into 1x1 cm pieces.

-

Hydrophilization: Soak CC in conc. HNO₃ for 2 hours, wash with DI water, dry.

-

Reason: Pristine CC is hydrophobic; acid treatment adds -OH/-COOH groups for better slurry adhesion.

-

-

Ink Formulation:

-

Mix COF, Carbon Black, and PVDF (powder) in an agate mortar.

-

Add NMP dropwise. Grind for 30 minutes until a viscous, glossy ink forms.

-

Tip: If the ink is dull/matte, the conductive carbon is not well-dispersed.

-

-

Coating & Drying:

-

Drop-cast 20-50 µL of slurry onto the CC.

-

Mass Loading Target: 1.0 - 2.0 mg/cm².

-

Dry at 80°C in a vacuum oven for 12 hours.

-

-

Pressing (The "Contact" Step):

-

Press the dried electrode at 10 MPa for 1 minute using a hydraulic press.

-

Causality: This reduces the inter-particle distance, lowering Charge Transfer Resistance (

).

-

Electrode Assembly Diagram

Caption: Figure 2.[3][4][6] Electrode fabrication workflow ensuring intimate contact between the COF active material and the current collector.

Module C: Electrochemical Validation (Self-Validating Protocols)

Setup: 3-Electrode System.

-

Working Electrode: HATN-COF on CC.

-

Reference: Ag/AgCl (3M KCl).

-

Counter: Platinum Wire/Foil.

-

Electrolyte: 1M H₂SO₄ (Preferred for proton-coupled redox) or 6M KOH.

Cyclic Voltammetry (CV) Check

-

Protocol: Scan from -0.2V to 0.8V at rates of 5, 10, 20, 50, 100 mV/s.

-

Success Criteria:

-

Rectangular shape = EDLC dominance.

-

Broad humps/peaks = Pseudocapacitance (Redox).

-

Validation: If the curve is slanted (fusiform), the internal resistance (

) is too high. Action: Re-press electrode or increase Carbon Black.

-

b-value Analysis (Mechanism Identification)

To prove the COF kinetics, plot

-

b = 0.5: Diffusion-controlled (Battery-like, slow).

-

b = 1.0: Surface-controlled (Capacitive, fast).

-

Target: HATP-COFs should exhibit

values between 0.7 and 0.9 , indicating fast pseudocapacitive kinetics suitable for high power.

Galvanostatic Charge-Discharge (GCD)

-

Protocol: Cycle at current densities of 1, 2, 5, 10 A/g.

-

Calculation:

-

Benchmark: Expect 200 - 400 F/g (or ~367 mAh/g) at 1 A/g for high-quality HATN-COF.

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Low Capacitance (<100 F/g) | Pores blocked by oligomers. | Repeat Soxhlet extraction with THF for 24h. |

| High IR Drop (V-shape in GCD) | Poor conductivity/contact. | Increase Carbon Black to 15%; Increase press pressure. |

| Electrode Delamination | Binder failure. | Switch PVDF to PTFE (60 wt% emulsion) and use dough-kneading method. |

| Rapid Fading (<80% after 1k cycles) | Structure collapse or dissolution. | Ensure electrolyte is not degrading the COF (Test pH stability); check X-ray diffraction post-cycling. |

References

-

General COF Synthesis Strategy

- Waller, P. J., et al. "Chemistry of Covalent Organic Frameworks." Chemical Reviews, 2015.

-

HATP-COF for Supercapacitors (HATN-COF)

- Wang, Z., et al. "Stable hexaazatrinaphthylene-based covalent organic framework as high-capacity electrodes for aqueous hybrid supercapacitors." OAE Publishing, 2025.

-

[1]

-

Conductive Ni-HATP Coordination Polymers

-

Sheberla, D., et al. "High Electrical Conductivity in Ni3(2,3,6,7,10,11-hexaiminotriphenylene)2." Journal of the American Chemical Society, 2014.[5]

-

-

Electrochemical Characterization Standards

- Simon, P., & Gogotsi, Y. "Perspectives for electrochemical capacitors and related devices.

Sources

- 1. oaepublish.com [oaepublish.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Advances in hexaazatriphenylene-based COFs for rechargeable batteries: from structural design to electrochemical performance - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D5EE01599E [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Stabilizing Triphenylene-2,3,6,7,10,11-hexaamine (HATP)

[1]

The "Black Tar" Trap: Understanding the Instability

Why does my product turn black immediately?

Triphenylene-2,3,6,7,10,11-hexaamine (HATP) is an electron-rich aromatic system.[1] The six amino groups (

Upon exposure to atmospheric oxygen (

-

Single Electron Transfer (SET): Formation of the radical cation (Semiquinone imine).[1][2]

-

Coupling: Radical species polymerize or stack, extending conjugation.[1][2]

-

Visual Indicator: The material shifts from White/Grey (Pure)

Pink/Purple (Trace Oxidation)

The Solution: You must "lock" the lone pairs. By protonating the amines to form the Hexahydrochloride salt (HATP[1]·6HCl) , you remove the electron density available for oxidation, rendering the molecule air-stable.[1]

Visualization: The Oxidation Cascade

Figure 1: The kinetic competition between oxidation (red path) and acid protection (blue path).[1] Once the polymer forms, it is generally unrecoverable.[1]

Synthesis & Isolation Protocol (The "Acid Trap" Method)[1]

Objective: Synthesize HATP from 2,3,6,7,10,11-hexanitrotriphenylene or hexamethoxytriphenylene without isolating the unstable free base.[1]

Reagents & Equipment[1][2]

-

Precursor: 2,3,6,7,10,11-Hexanitrotriphenylene.[1]

-

Reductant: Tin(II) Chloride (

) or Pd/C with Hydrazine.[1][2]

Step-by-Step Workflow

| Step | Action | Technical Rationale |

| 1. Degassing | Sparge all solvents (Ethanol, Conc.[1][2] HCl) with Argon for 30 mins. | Removes dissolved |

| 2. Reduction | Reflux precursor with | |

| 3.[1][2] Cooling | Cool the mixture to | HATP[1][2][3]·6HCl is less soluble in cold acid, promoting crystallization. |

| 4.[1][2] Filtration | Filter under inert atmosphere (Schlenk frit) or rapid suction.[1][2] | CRITICAL: Do not let the cake run dry in air for long. |

| 5. Washing | Wash with cold, degassed conc.[1][2] HCl, then diethyl ether. | HCl keeps the equilibrium towards the salt.[2] Ether removes organic impurities. |

| 6.[1][2] Drying | Vacuum dry at | Removes water/HCl.[1][2] The resulting solid should be white or pale grey.[1][2] |

Visualization: The "Safe Harbor" Workflow

Figure 2: The critical path for isolating the stable salt form.

Troubleshooting & FAQs

Q1: My product is pink/light purple. Is it ruined?

Status: Usable with Caution.

-

Diagnosis: Trace surface oxidation has occurred (formation of radical cations).[1][2]

-

Fix:

-

Note: If used for MOF/COF synthesis, slight pink coloration often disappears during the hydrothermal synthesis as the metal nodes can drive the redox equilibrium.[1][2]

Q2: The product turned black on the filter paper. Can I recover it?

Status: Critical Failure.

-

Diagnosis: Deep oxidation to the polymeric semiquinone state.[1][2] This material is often insoluble in common solvents.[1][2]

-

Fix: Attempt to boil in concentrated HCl with excess

. If it does not bleach back to white/grey, discard and restart.[1][2] -

Prevention: Use a Schlenk frit for filtration to avoid air exposure.[1][2] If using a Buchner funnel, cover the funnel with an inverted funnel flowing Nitrogen over the cake.[1][2]

Q3: Can I use column chromatography to purify the free base?

Status: DO NOT ATTEMPT.

-

Reasoning: Silica gel is slightly acidic and has high surface area with adsorbed oxygen.[1][2] HATP free base will oxidize and bind irreversibly to the silica, turning the column black.[1][2]

-

Alternative: Purify the salt via recrystallization (Water/HCl) or wash the solid salt with organic solvents (DCM, Chloroform) to remove non-polar impurities (the salt is insoluble in DCM).[1][2]

Q4: I need the free base for my reaction. How do I deprotonate safely?

Protocol:

-

Perform this strictly inside a Glovebox (

ppm -

The solid will likely change color (free base is often slightly darker or beige).[1][2]

Q5: The NMR spectrum shows broad, undefined peaks.

Diagnosis: Paramagnetic Broadening.

Storage & Handling Specifications

| Parameter | Specification |

| Primary Form | Hexahydrochloride Salt (HATP[1][2][3]·6HCl) |

| Temperature | |

| Light | Light Sensitive (Store in amber vials or foil-wrapped) |

| Atmosphere | Argon/Nitrogen flushed.[1][2] Desiccator recommended (Hygroscopic).[1][2] |

| Shelf Life | 6 months (Salt form); <1 hour (Free base in air) |

References

-

Chen, Y., et al. (2014).[1][2] "Conductive MOF Electrodes for Stable Supercapacitors with High Areal Capacitance." Journal of the American Chemical Society. 136(25), 8863–8866.[1][2] [1][2]

- Context: Describes the synthesis of Ni3(HITP)

-

Sheberla, D., et al. (2014).[1][2] "High Electrical Conductivity in Ni3(2,3,6,7,10,11-hexaiminotriphenylene)2, a Two-Dimensional Metal–Organic Framework." Journal of the American Chemical Society. 136(25), 8859–8862.[1][2]

- Context: foundational work on conductive MOFs using H

-

Bauer, M., et al. (2012).[1][2] "Efficient electroorganic synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene derivatives." Beilstein Journal of Organic Chemistry. 8, 1721–1724.[1][2][4]

- Context: Discusses the oxidative instability of electron-rich triphenylene deriv

-

Hmadeh, M., et al. (2012).[1][2][5] "New Porous Crystals of Extended Metal-Organic Frameworks Based on 2,3,6,7,10,11-Hexaaminotriphenylene."[1] Chemistry of Materials. 24(18), 3511–3513.[1][2]

- Context: Detailed synthesis protocols for the linker.

Sources

- 1. Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride | C18H24Cl6N6 | CID 132451948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1350518-27-2 CAS Manufactory [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

Technical Support Center: HATP·6HCl Solubility & Handling Guide

The following technical support guide addresses the solubility and handling of 2,3,6,7,10,11-Hexaaminotriphenylene Hexahydrochloride (HATP·6HCl) .[1]

Case ID: HATP-SOL-001 Compound: 2,3,6,7,10,11-Hexaaminotriphenylene hexahydrochloride (HATP[2]·6HCl) CAS: 1350518-27-2 (salt form) Molecular Weight: 537.14 g/mol Application: Precursor for Covalent Organic Frameworks (COFs) and conductive MOFs.[3]

Core Solubility Matrix

Executive Summary: HATP·6HCl is a highly polar ionic salt with a large hydrophobic triphenylene core. This "amphiphilic-like" conflict creates unique solubility challenges. It is insoluble in standard organic solvents (DCM, THF, Toluene) and requires high-dielectric polar solvents or acidic media to dissociate the crystal lattice.[2]

Solubility Data Table

| Solvent System | Solubility Rating | Notes |

| Dichloromethane (DCM) | Insoluble | Salt form cannot interact with non-polar/moderately polar organics. |

| Tetrahydrofuran (THF) | Insoluble | Even with heating, solubility is negligible.[2] |

| Water (Neutral) | Low / Sparingly Soluble | The hydrophobic core limits solubility despite the ionic groups. |

| Acidified Water (aq. HCl/HOAc) | High | Protonation suppresses equilibrium shifts; best for aqueous stock. |

| DMSO / DMF | Moderate to High | Best organic options. Warning: Oxidation risk in non-degassed DMSO. |

| Methanol / Ethanol | Low | Generally poor unless acidified. |

| o-DCB / n-Butanol | Insoluble (as salt) | Standard COF solvents require in situ solubilization (see Protocol A). |

Troubleshooting Scenarios (Q&A)

Issue A: "I am trying to synthesize a COF using o-Dichlorobenzene/n-Butanol, but the HATP·6HCl sinks to the bottom."

Diagnosis: You are attempting to dissolve a salt in a non-polar solvent mixture. HATP·6HCl will never dissolve directly in o-DCB/n-BuOH. The Fix: You must use the "Solvothermal In-Situ Deprotection" method.

-

Explanation: In COF synthesis, the HATP[2][4]·6HCl is typically suspended in the organic solvent. An aqueous acid catalyst (usually 3M or 6M Acetic Acid) is added. The acetic acid acts as a phase transfer agent and solubilizer, allowing the amine to react at the liquid-liquid interface or slowly release into the organic phase as the reaction proceeds.

-

Action: Do not expect a clear solution initially. A cloudy suspension that clears (or changes color) upon heating is normal.

Issue B: "My solution turned dark brown/black immediately after dissolving."

Diagnosis: Oxidative degradation. Explanation: The free amine (HATP) is electron-rich and extremely sensitive to oxidation by atmospheric oxygen, forming radical cations or diazo-species (the "black tar"). While the 6HCl salt is relatively stable as a solid, once dissolved—especially in DMSO or basic media—trace oxygen causes rapid degradation. The Fix:

-

Degas Everything: Sparge all solvents (DMSO, Water) with Argon or N2 for at least 20 minutes before adding the solid.

-

Glovebox: Ideally, handle the dissolution inside a glovebox (< 0.5 ppm O2).

-

Acid Stabilization: Keep the solution acidic. Oxidation is faster at neutral/basic pH.

Issue C: "I need to characterize the purity by NMR, but it won't dissolve in CDCl3."

Diagnosis: Wrong solvent choice for a salt.[5] The Fix: Use DMSO-d6 or D2O (with a drop of DCl).

-

Note: In D2O, the amine protons (-NH3+) will exchange with Deuterium and disappear from the spectrum. In DMSO-d6, you may see broad ammonium peaks.[2]

Advanced Workflows & Protocols

Visualizing the Solubility Strategy

The following diagram illustrates the decision logic for handling HATP·6HCl based on your experimental goal.

Caption: Decision tree for solvent selection and handling based on experimental application.

Protocol 1: In-Situ Solubilization for COF Synthesis

Use this when the literature calls for o-DCB/n-BuOH or Mesitylene/Dioxane.

-

Weighing: Weigh HATP·6HCl and the aldehyde linker (e.g., TpPa-1 precursors) into a Pyrex tube.

-

Solvent Addition: Add the organic solvent mixture (e.g., o-DCB/n-BuOH 1:1 v/v). Result: The HATP[4]·6HCl will sink as a solid powder.

-

The "Magic" Step: Add aqueous Acetic Acid (typically 3M or 6M).

-

Ratio: Usually 10% of the total volume (e.g., 0.1 mL acid for 1 mL organics).

-

-

Degassing: Flash freeze in liquid nitrogen, pump to vacuum, thaw (Freeze-Pump-Thaw x3). Critical: Oxygen must be removed to prevent blackening.

-

Sealing & Heating: Seal the tube under vacuum or Argon. Heat to 120°C. The acid helps the amine salt enter the reaction equilibrium without needing full prior dissolution.

Protocol 2: "Free-Basing" for Organic Solubility

Use this ONLY if you strictly require a homogeneous organic solution (e.g., for a specific coupling reaction).[2]

Warning: The free base (HATP) is pyrophoric-like in its sensitivity to air.

-

Prepare: Degas 10 mL of 1M NaOH and 10 mL of DCM (or CHCl3) by sparging with Argon for 30 mins.

-

Mix: Under Argon flow, add HATP·6HCl to the NaOH solution. It will dissolve/suspend.[6]

-

Extract: Add the degassed DCM. Shake vigorously under inert atmosphere. The free amine (yellowish) will migrate to the DCM layer.

-

Isolate: Cannulate the DCM layer into a dry, Argon-purged flask containing anhydrous Na2SO4.

-

Use: Use this solution immediately . Do not store.

References

-

Baek, J. B., et al. (2015).[2][4] "Nitrogen-Rich Covalent Organic Frameworks for High-Performance Energy Storage." Scientific Reports. (Pioneering work on HATP-based COFs using NMP/Acid conditions).

-

Yaghi, O. M., et al. (2005).[2] "Designed Synthesis of 3D Covalent Organic Frameworks." Science. (Foundational solvothermal protocols for COF synthesis).

-

ChemicalBook. "2,3,6,7,10,11-hexaaminotriphenylene hexahydrochloride Properties & Solubility." (Verified CAS and salt identity).

-

BenchChem. "Troubleshooting Solubility of Polyamine Hydrochlorides." (General guidance on amine salt handling).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2,3,6,7,10,11-hexaaminotriphenylene | 1350518-27-2 [chemicalbook.com]

- 3. Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride | 1350518-27-2 [sigmaaldrich.com]

- 4. Advances in hexaazatriphenylene-based COFs for rechargeable batteries: from structural design to electrochemical performance - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D5EE01599E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. General synthesis of covalent organic frameworks under ambient condition within minutes via microplasma electrochemistry approach - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Solving Defect Formation in 2D Triphenylene COF Layers

Welcome to the technical support center for the synthesis and troubleshooting of 2D triphenylene-based Covalent Organic Frameworks (COFs). This guide is designed for researchers, scientists, and drug development professionals who are working with these advanced materials and encountering challenges related to crystallinity and defect formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to diagnose and solve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in 2D triphenylene COFs and why are they problematic?

Defects in COFs can be broadly categorized into two main types:

-

Structural Imperfections: These relate to the loss of long-range order and include issues like low crystallinity, the presence of amorphous domains, grain boundary defects, and irregularities in how the 2D layers stack upon one another (stacking faults).[1][2] These defects disrupt the uniform porous structure, which can significantly reduce surface area, alter pore size distribution, and impede properties that rely on an ordered framework, such as charge transport and selective molecular adsorption.[1]

-

Missing Moieties: This category refers to "missing-linker" or "missing-node" defects, where a building block (either the triphenylene core or the linker molecule) is absent from its expected position in the lattice.[1] This leaves behind unreacted functional groups (e.g., free boronic acids or amines) within the framework, which can alter the chemical environment of the pores and potentially act as trapping sites for charge carriers or guest molecules, negatively impacting performance.[1]

The presence of these defects is problematic because the remarkable properties of COFs—from their high porosity to their electronic conductivity—are a direct consequence of their precisely ordered, crystalline structure.[3][4][5] Defects disrupt this order, leading to materials with inconsistent and often inferior performance.

Q2: I've synthesized a triphenylene COF, but my Powder X-ray Diffraction (PXRD) pattern shows broad, poorly defined peaks. What does this indicate?

A PXRD pattern with broad or few peaks is a classic indicator of low crystallinity or a high degree of structural disorder .[3][6] Instead of a well-ordered, long-range crystalline material, you have likely produced a semi-crystalline or largely amorphous polymer network.

Causality: The formation of a crystalline COF relies on the reversibility of the linkage-forming reactions (e.g., boronate ester or imine formation).[7][8] This reversibility allows for "proofreading" and "defect-healing," where misplaced monomers can detach and re-attach in the correct orientation, eventually leading to a thermodynamically stable, ordered framework. If the reaction proceeds too quickly and irreversibly, kinetically trapped amorphous structures are formed.[9][10][11] This rapid, uncontrolled polymerization is a primary cause of poor crystallinity.[9][11]

Q3: How critical is monomer purity for a successful COF synthesis?